molecular formula C17H14N2O6S B2840230 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide CAS No. 452942-37-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Cat. No.: B2840230
CAS No.: 452942-37-9
M. Wt: 374.37
InChI Key: REEDOYRYLZBHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14N2O6S and its molecular weight is 374.37. The purity is usually 95%.
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Scientific Research Applications

Metabolic Stability Improvement

Stec et al. (2011) explored various 6,5-heterocycles as alternatives to the benzothiazole ring to reduce or eliminate metabolic deacetylation, improving the metabolic stability of PI3Kα and mTOR inhibitors, demonstrating the potential for developing more stable therapeutic agents [Stec et al., 2011].

Antitumor Activity

Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and screened them for antitumor activity against several human tumor cell lines, highlighting the promise of these derivatives in cancer therapy [Yurttaş et al., 2015].

Analgesic Activity

Kaplancıklı et al. (2012) investigated the analgesic properties of some acetamide derivatives, including N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives, indicating their potential in developing new analgesic drugs [Kaplancıklı et al., 2012].

Anti-Inflammatory and Kinase Inhibition

Tariq et al. (2018) synthesized novel N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives, investigated for anti-inflammatory activity and p38α MAP kinase inhibition, suggesting their application in inflammatory diseases and kinase-related disorders [Tariq et al., 2018].

Antimicrobial Activity

Rezki (2016) conducted a study on the antimicrobial activity of 1,2,3-triazoles tethering bioactive benzothiazole nucleus, presenting significant antimicrobial activities against a variety of bacterial and fungal strains, underlining the potential of benzothiazole acetamide derivatives as antimicrobial agents [Rezki, 2016].

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S/c20-16(18-8-11-5-6-13-14(7-11)25-10-24-13)9-19-17(21)12-3-1-2-4-15(12)26(19,22)23/h1-7H,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEDOYRYLZBHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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